Ethyl 4-[4-(aminomethyl)phenoxy]benzoate
Description
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate is a benzoate ester derivative featuring a phenoxy bridge substituted with an aminomethyl group at the para-position. This compound is structurally characterized by a central benzoate ester moiety (ethyl 4-substituted benzoate) linked to a 4-(aminomethyl)phenoxy group. Its synthesis typically involves coupling reactions, such as the amidation of ethyl 4-(aminomethyl)benzoate with functionalized carboxylic acids or azides under activating agents like HATU (). The compound’s primary applications lie in medicinal chemistry, particularly as an intermediate for inhibitors targeting enzymes like aquaporins (AQP3/AQP7) and sirtuins (HDAC6/Sirt2) ().
Key spectroscopic data include ¹H NMR (DMSO-d₆) signals for the aminomethyl (–CH₂NH₂) group at δ ~4.0–4.5 ppm and aromatic protons at δ ~6.8–8.0 ppm. Its molecular weight is approximately 269.3 g/mol (C₁₅H₁₅NO₃) ().
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenoxy)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-10H,2H2,1H3 |
InChI Key |
QCSRZKHFNMKWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(aminomethyl)benzoic Acid Derivatives
The initial step often involves preparing the ethyl ester of a 4-(aminomethyl)benzoic acid derivative. Esterification can be performed by reacting 4-(aminomethyl)benzoic acid with ethanol under acidic conditions, typically using hydrochloric acid as a catalyst. Control of temperature and pH during this step is critical to prevent premature hydrolysis or side reactions.
- Process Conditions:
- Temperature: −15 to +10 °C, preferably +5 to +10 °C
- pH adjustment: Initially to 4–9 (preferably 5–8), then after concentration to 9–12 by base addition (e.g., potassium hydroxide or sodium hydroxide, 4–6% aqueous solution)
- Solvent: Methanol or ethanol used for esterification; organic solvents such as toluene for extraction
- Extraction: Saturation of aqueous phase with sodium chloride enhances transfer of ester to organic phase
- Yield: Over 85%, preferably 88% or higher
This method ensures high purity methyl or ethyl 4-(aminomethyl)benzoate esters, which are key intermediates for further functionalization.
Formation of the Phenoxy Linkage via Nucleophilic Aromatic Substitution
The phenoxy linkage is introduced by reacting ethyl 4-hydroxybenzoate or its derivatives with 4-(aminomethyl)phenol or related phenolic compounds. This nucleophilic aromatic substitution typically proceeds under basic conditions to deprotonate the phenol and promote ether bond formation.
- Typical Reaction:
- React ethyl 4-hydroxybenzoate with 4-(aminomethyl)phenol in the presence of a base (e.g., potassium carbonate)
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to confirm product formation
This step yields the ethyl 4-[4-(aminomethyl)phenoxy]benzoate intermediate with the ether linkage intact.
Reduction of Nitro Precursors to Aminomethyl Derivatives
In some synthetic routes, the aminomethyl group is introduced by reduction of a nitro precursor. For example, ethyl 4-[4-(nitromethyl)phenoxy]benzoate can be hydrogenated to the corresponding aminomethyl compound.
- Catalytic Hydrogenation:
- Catalyst: Palladium on carbon (Pd/C), typically 5% loading
- Conditions: Hydrogen pressure at room temperature to 80–100 °C, reaction time 1–4 hours
- Solvent: Ethanol or ethyl acetate
- Post-reaction: Filtration to remove catalyst, followed by crystallization or extraction
- Yield: High purity product (>99.5% in some reports) with yields above 80%
This step is crucial for obtaining the free amine functionality without affecting the ester group.
Representative Data Table of Preparation Parameters
Research Discoveries and Advances
- Process Optimization: Controlling pH and temperature during esterification minimizes hydrolysis and improves yields significantly.
- Green Chemistry Approaches: Use of solid catalysts like rare-earth oxides and recyclable Pd/C catalysts in hydrogenation steps reduces waste and enhances sustainability.
- Continuous Two-Step Reaction: Combining esterification and hydrogenation in a continuous flow system has been demonstrated to improve efficiency and product purity, avoiding acid waste generation.
- Characterization: Products are characterized by NMR (1H and 13C), IR spectroscopy, and chromatographic purity assessments (GC, HPLC), confirming structural integrity and high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(aminomethyl)phenoxy]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural Insights :
- Carbamoylamino derivatives () exhibit enhanced hydrogen-bonding capacity due to urea/thiourea groups, improving target binding (e.g., AQP inhibition).
- Azide-functionalized analogs () enable bioorthogonal reactions for drug delivery systems.
Azobenzene-Linked Benzoate Esters
Functional Differences :
- Azobenzene dimers () display reversible photoisomerization (365 nm UV light), enabling light-responsive liquid crystals.
- Benzylideneamino derivatives () lack mesomorphic behavior but serve as Schiff base intermediates.
Amino-Substituted Benzoate Esters
Key Contrasts :
- Phenylamino analogs () lack the aminomethyl group, reducing hydrophilicity compared to the target compound.
- Trifluoroacetylamino derivatives () enhance metabolic stability due to fluorine substitution.
Ethoxylated Derivatives
| Compound Name | Substituents/Modifications | Key Properties/Applications | Reference |
|---|---|---|---|
| Ethoxylated ethyl-4-aminobenzoate | –O–(CH₂CH₂O)₂₅–NH₂ at position 4 | Cosmetic UV filters (solubility in water) |
Notable Differences:
- Ethoxylation () increases water solubility (>99% purity) but reduces membrane permeability compared to the aminomethyl-substituted parent compound.
Biological Activity
Ethyl 4-[4-(aminomethyl)phenoxy]benzoate (commonly referred to as EAB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis of this compound
The synthesis of EAB typically involves several steps:
- Formation of the Phenoxy Group : The initial step involves the reaction of 4-aminomethylphenol with ethyl chloroformate to form the corresponding phenoxy derivative.
- Esterification : The phenoxy compound is then reacted with 4-carboxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to yield EAB.
This multi-step synthesis is crucial for obtaining a pure and effective compound suitable for biological testing.
2.1 Anticancer Properties
EAB has been investigated for its potential anticancer effects. A study demonstrated that derivatives containing the aminomethyl group exhibited significant cytotoxicity against various cancer cell lines, including hematological malignancies and solid tumors. Specifically, compounds similar to EAB showed potent inhibition against receptor tyrosine kinases such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations (10 nM) .
2.2 Enzyme Inhibition
Research indicates that EAB may act as an enzyme inhibitor. It has been explored for its ability to inhibit lysosomal phospholipase A2, which is implicated in various pathological conditions including phospholipidosis . This inhibition suggests a mechanism through which EAB could exert protective effects in cellular environments.
The mechanism by which EAB exerts its biological effects primarily involves its interaction with specific molecular targets:
- Binding to Receptors : EAB may bind to various receptors or enzymes, altering their activity and leading to downstream effects on cell signaling pathways.
- Inhibition of Kinases : The compound's structure allows it to fit into the active sites of certain kinases, inhibiting their function and thereby affecting cell proliferation and survival mechanisms .
4. Case Studies and Research Findings
Several studies have highlighted the biological potential of EAB:
5. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities, particularly in anticancer therapies and enzyme inhibition. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on optimizing the synthesis process, exploring additional biological activities, and conducting clinical trials to assess efficacy and safety in humans. The integration of computational modeling could also enhance understanding of its interactions at the molecular level.
Q & A
Q. What are the common synthetic routes for Ethyl 4-[4-(aminomethyl)phenoxy]benzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with esterification of benzoic acid derivatives followed by coupling with aminomethylphenol. Key steps include:
- Protective group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis, preventing unwanted side reactions .
- Ether bond formation : Nucleophilic aromatic substitution or Ullmann coupling under reflux conditions (e.g., in dimethylformamide or acetonitrile) with bases like potassium carbonate to facilitate phenoxy group attachment .
- Optimization : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (reflux at 80–120°C) are critical for achieving >70% yields .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~168 ppm, aromatic protons at 6.8–7.9 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 300.1234) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound features:
- Ester group : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acid derivatives .
- Aminomethylphenoxy moiety : Participates in hydrogen bonding and nucleophilic substitution reactions, enhancing solubility in polar solvents .
- Aromatic rings : Undergo electrophilic substitution (e.g., nitration, halogenation) at positions ortho/para to electron-donating groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Enantiomeric impurities : Chiral HPLC or capillary electrophoresis ensures >99% enantiomeric excess, as racemic mixtures can exhibit divergent activities .
- Assay variability : Standardized enzyme inhibition protocols (e.g., fixed pH, temperature) minimize variability in IC values .
- Solubility limitations : Use of co-solvents (e.g., DMSO ≤1%) or nanoformulations improves bioavailability in cell-based assays .
Q. How does the chiral center in this compound affect its interaction with biological targets?
The stereochemistry at the aminomethyl group dictates:
- Enantioselectivity : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-enantiomers in docking studies .
- Metabolic stability : Cytochrome P450 enzymes preferentially oxidize one enantiomer, impacting pharmacokinetics .
- Crystallography-guided design : Resolved structures of ligand-target complexes inform rational modifications to enhance selectivity .
Q. What methodological approaches optimize the synthetic pathway for scalability?
Scalability requires:
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in phenoxy group attachment .
- Flow chemistry : Continuous reactors reduce reaction times (from 24h to 2h) and improve heat management for exothermic steps .
- Green chemistry : Solvent recycling (e.g., acetonitrile recovery) and atom-economical steps reduce waste .
Q. How do researchers evaluate the compound’s stability under varying storage conditions?
Stability studies include:
- Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks, monitored via HPLC .
- Kinetic modeling : Arrhenius plots predict shelf life (e.g., t >24 months at 25°C) .
Q. What in vitro models assess biological activity, and what are their limitations?
Common models:
- Enzyme inhibition assays : Measure IC against kinases or proteases, but may overlook cell permeability .
- 3D tumor spheroids : Better mimic in vivo conditions than monolayer cultures but require specialized imaging (e.g., confocal microscopy) . Limitations include false positives from aggregation artifacts, addressed by dynamic light scattering (DLS) .
Q. How can computational chemistry predict reactivity and target interactions?
Methods include:
Q. What are the challenges in correlating in vitro potency with in vivo efficacy?
Key challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
